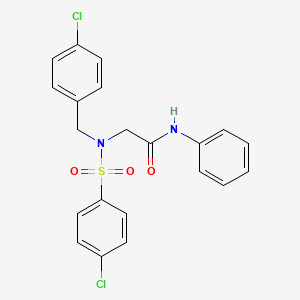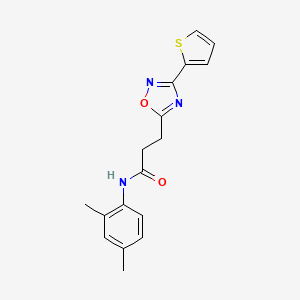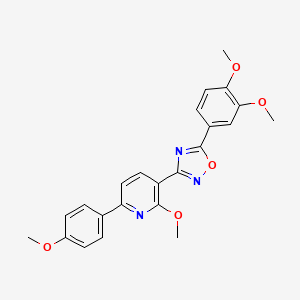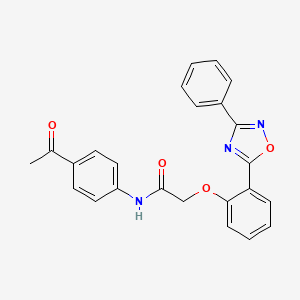
N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of benzamides and has been found to have a wide range of applications in various fields of research such as medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The exact mechanism of action of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide is not yet fully understood. However, it has been proposed that this compound exerts its therapeutic effects by inhibiting various cellular pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been found to have various biochemical and physiological effects. Some of the notable effects include:
1. Inhibition of cancer cell proliferation: This compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Inhibition of inflammatory cytokines: N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6.
3. Inhibition of bacterial and fungal growth: This compound has been found to inhibit the growth of various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has several advantages and limitations for lab experiments. Some of the advantages include its potential therapeutic properties, its wide range of applications in various fields of research, and its relatively simple synthesis method. However, some of the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide. Some of the possible directions include:
1. Further research on its anti-cancer properties and its potential use as a chemotherapeutic agent.
2. Investigation of its potential use as an anti-inflammatory and anti-microbial agent.
3. Study of its potential toxicity and safety profile.
4. Development of new synthesis methods for this compound.
5. Investigation of its potential use in combination therapy with other anti-cancer or anti-inflammatory agents.
Conclusion:
N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound has a wide range of applications in various fields of research such as medicinal chemistry, pharmacology, and biochemistry. Further research is needed to fully understand its mechanism of action, toxicity, and safety profile. However, its potential use as an anti-cancer, anti-inflammatory, and anti-microbial agent makes it a promising compound for future research.
Synthesemethoden
The synthesis of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide involves a multi-step process. The first step involves the reaction of 2-hydroxy-6-methylquinoline with ethyl chloroformate to form N-ethyl-2-(2-chloroformate-6-methylquinolin-3-yl)acetamide. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form the final product, N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been found to have a wide range of applications in scientific research. Some of the notable applications include:
1. Anti-cancer properties: N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been found to exhibit anti-cancer properties by inhibiting the proliferation of cancer cells.
2. Anti-inflammatory properties: This compound has also been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
3. Anti-microbial properties: N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been found to exhibit anti-microbial properties against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
N-ethyl-3,4,5-trimethoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-6-25(13-17-10-15-9-14(2)7-8-18(15)24-22(17)26)23(27)16-11-19(28-3)21(30-5)20(12-16)29-4/h7-12H,6,13H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYQCOZLZUQHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3,4,5-trimethoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

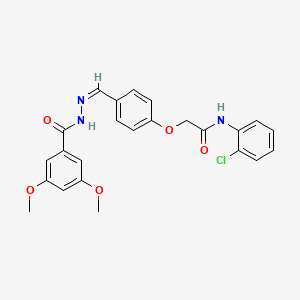


![N-benzyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-methylacetamide](/img/structure/B7719920.png)
![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7719925.png)
